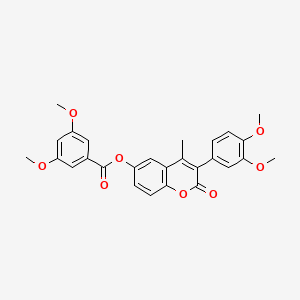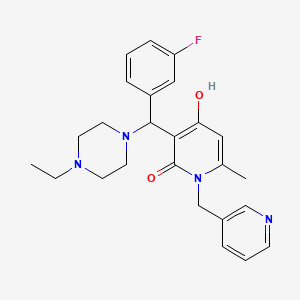![molecular formula C21H30N6O3S B14972162 3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B14972162.png)
3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of two piperazine rings, one of which is substituted with an ethyl group and the other with a methoxybenzenesulfonyl group. The pyridazine core is a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Substitution Reactions: The piperazine rings are introduced through nucleophilic substitution reactions. The ethyl group is added to one piperazine ring, and the methoxybenzenesulfonyl group is added to the other.
Coupling Reactions: The substituted piperazine rings are then coupled to the pyridazine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Ethylpiperazin-1-YL)propanenitrile
- 3-(4-Ethylpiperazin-1-YL)propan-1-amine
Uniqueness
3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine is unique due to the presence of both an ethyl-substituted piperazine and a methoxybenzenesulfonyl-substituted piperazine attached to a pyridazine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C21H30N6O3S |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H30N6O3S/c1-3-24-10-12-25(13-11-24)20-8-9-21(23-22-20)26-14-16-27(17-15-26)31(28,29)19-6-4-18(30-2)5-7-19/h4-9H,3,10-17H2,1-2H3 |
Clave InChI |
DIZQVVFFNJSWQS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972080.png)
![1-[2-(4-bromophenyl)-5-(3-nitrophenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B14972094.png)
![N-[(4-Propoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972099.png)
![4-{6-[(2-Ethoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B14972105.png)
![N-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972107.png)
![6-methyl-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14972110.png)
![2-chloro-6-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972111.png)


![1-(4-Methylpiperidin-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B14972137.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B14972145.png)
![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B14972167.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B14972168.png)
